2-Chloro-5-methyl-1,8-naphthyridine
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Overview
Description
2-Chloro-5-methyl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-1,8-naphthyridine typically involves the annulation of 2-aminonicotinaldehydes (or their pyrazine analogs) with terminal alkynes in the presence of copper(II) triflate (Cu(OTf)₂) and diethylamine (Et₂NH) . This method is efficient and yields the desired naphthyridine core.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using eco-friendly solvents and catalysts, are often applied to scale up the synthesis while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert nitro groups to amines or reduce double bonds.
Substitution: This reaction can replace the chlorine atom with other substituents, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common reagents include sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-hydroxy-5-methyl-1,8-naphthyridine, while substitution can yield various alkylated or arylated derivatives .
Scientific Research Applications
2-Chloro-5-methyl-1,8-naphthyridine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It has been investigated for its antibacterial and anticancer properties.
Industry: It is used in the production of materials such as light-emitting diodes (LEDs) and dye-sensitized solar cells
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death . In anticancer applications, it may induce apoptosis by activating caspases and other apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,8-naphthyridine: Similar structure but lacks the methyl group at the 5-position.
5-Methyl-1,8-naphthyridine: Similar structure but lacks the chlorine atom at the 2-position.
2-Chloro-5-methylquinoline: Similar structure but has a different ring system (quinoline instead of naphthyridine).
Uniqueness
2-Chloro-5-methyl-1,8-naphthyridine is unique due to the presence of both chlorine and methyl groups, which can influence its reactivity and biological activity. This combination of substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H7ClN2 |
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Molecular Weight |
178.62 g/mol |
IUPAC Name |
2-chloro-5-methyl-1,8-naphthyridine |
InChI |
InChI=1S/C9H7ClN2/c1-6-4-5-11-9-7(6)2-3-8(10)12-9/h2-5H,1H3 |
InChI Key |
JYKJHJKFJWNJON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=NC2=NC=C1)Cl |
Origin of Product |
United States |
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